Ethyl 2-quinolin-2-ylsulfanylacetate is an organic compound classified within the group of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This particular compound features a quinoline ring substituted with a sulfanyl group and an ethyl acetate moiety, which contributes to its chemical reactivity and potential applications.
The compound is synthesized through various chemical reactions involving quinoline derivatives and sulfur-containing reagents. Its synthesis and applications have been explored in scientific literature, particularly in studies focusing on its biological properties and potential therapeutic uses.
Ethyl 2-quinolin-2-ylsulfanylacetate falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur. Its structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies.
The synthesis of Ethyl 2-quinolin-2-ylsulfanylacetate typically involves the reaction of quinoline derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in organic solvents like dimethylformamide at elevated temperatures.
Alternative synthetic routes may also be employed, including multicomponent reactions that yield various substituted quinolines .
Ethyl 2-quinolin-2-ylsulfanylacetate possesses a unique molecular structure characterized by:
The compound's InChI key is LETQUFNRBJEUBG-UHFFFAOYSA-N
, and its canonical SMILES representation is CCOC(=O)CC1=CC=CC=N1
. These identifiers are crucial for database searches and computational modeling.
Ethyl 2-quinolin-2-ylsulfanylacetate can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for Ethyl 2-quinolin-2-ylsulfanylacetate involves its interaction with various molecular targets within biological systems. It is believed to modulate neuronal activity by binding to key receptors involved in neurotransmission.
Research indicates that this compound interacts with:
Ethyl 2-quinolin-2-ylsulfanylacetate has several applications in scientific research:
Quinoline, a bicyclic heterocycle comprising fused benzene and pyridine rings, has been a cornerstone of medicinal chemistry since the 19th century. Its isolation from coal tar by Friedlieb Ferdinand Runge in 1834 marked the beginning of its scientific exploration [1]. The antimalarial properties of Cinchona alkaloids (e.g., quinine) established quinoline as a privileged scaffold. Quinine’s structural optimization led to chloroquine in the 1940s, which became a first-line antimalarial for decades [7] [10]. By the late 20th century, quinoline derivatives diversified into oncology with topotecan and cabozantinib, showcasing the scaffold’s adaptability to therapeutic targets beyond infectious diseases [4].
Table 1: Milestones in Quinoline-Based Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1820 | Quinine | Antimalarial | First natural alkaloid for malaria treatment |
1940s | Chloroquine | Antimalarial | Synthetic derivative; reduced toxicity vs. quinine |
1966 | Camptothecin | Anticancer | Natural topoisomerase-I inhibitor lead |
1996 | Topotecan | Anticancer | Semisynthetic camptothecin analog; FDA-approved |
2012 | Cabozantinib | Anticancer | Multikinase inhibitor for thyroid carcinoma |
The scaffold’s versatility stems from its balanced hydrophobicity (log P ≈ 2.04) and ability to undergo electrophilic/nucleophilic substitutions, enabling tailored pharmacokinetic properties [2] [8]. Modern synthetic techniques, such as transition metal-mediated cross-coupling and photochemical rearrangements, have expanded access to complex quinoline architectures for targeted drug discovery [3] [6].
Functionalization at the quinoline C2 position profoundly influences bioactivity due to this site’s electronic accessibility and steric exposure. The 2-position’s proximity to the nitrogen atom enhances hydrogen-bonding and π-stacking interactions with biological targets, making it critical for molecular recognition [4] [7]. Key therapeutic applications include:
Table 2: Bioactivity Profiles of Select 2-Substituted Quinoline Classes
Substituent Type | Representative Compound | Biological Activity | Mechanistic Insight |
---|---|---|---|
2-Alkyl | 2-n-Propylquinoline | Antileishmanial (IC₅₀: 40 μM→0.2 μM) | Mitochondrial membrane disruption |
2-Styryl | 3-(Quinolin-2-yl)prop-2-en-1-ol | Antileishmanial | Inhibition of parasite DNA topoisomerase |
2-Anilino | Cabozantinib | Anticancer (thyroid/metastatic) | MET/VEGFR2/RET kinase inhibition |
2-Aryloxy | 4-(2-Fluorophenoxy)quinoline | c-MET kinase inhibition (IC₅₀: <10 nM) | ATP-competitive binding |
Structure-activity relationship (SAR) studies underscore that electron-donating groups (e.g., –OH, –OCH₃) at C7 enhance antitumor activity, while halogen atoms at C6 improve antibacterial potency [2] [4].
The sulfanylacetate moiety (–SCH₂COO–) introduces strategic advantages in heterocyclic drug design:
In quinolines, 2-sulfanylacetate functionalization merges the scaffold’s inherent bioactivity with sulfur’s pharmacokinetic benefits. For instance, ethyl 2-(quinolin-2-ylsulfanyl)acetate serves as a precursor to thioether-linked hybrids (e.g., quinoline-chalcone conjugates), which demonstrate synergistic antiparasitic and anticancer effects [5] [7]. The ester’s hydrolytic lability permits intracellular delivery of carboxylic acid metabolites, which exhibit enhanced protein binding (e.g., human serum albumin) for prolonged therapeutic effects [4] [8].
Synthetic Application Note:The synthesis leverages palladium-catalyzed C–S coupling between 2-bromoquinoline and ethyl thioglycolate, achieving yields >75% under anhydrous conditions [5]. This route exemplifies "innate C–H functionalization," avoiding multistep protection/deprotection sequences common in heterocyclic chemistry [3].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0